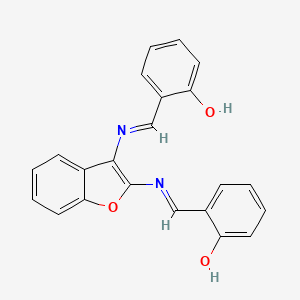

N,N'-Bis-salicylidene-2,3-diamino-benzofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N’-Bis-salicylidene-2,3-diamino-benzofuran: is a Schiff base compound derived from the condensation of salicylaldehyde and 2,3-diaminobenzofuran. It is known for its chelating properties and is used in various fields of chemistry and industry due to its ability to form stable complexes with metal ions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis-salicylidene-2,3-diamino-benzofuran typically involves the condensation reaction between salicylaldehyde and 2,3-diaminobenzofuran. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:

2C7H6O2+C12H8N2O→C22H16N2O3+2H2O

where C_7H_6O_2 represents salicylaldehyde and C_12H_8N_2O represents 2,3-diaminobenzofuran .

Industrial Production Methods: Industrial production methods for N,N’-Bis-salicylidene-2,3-diamino-benzofuran are similar to laboratory synthesis but are scaled up. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. Solvent recovery and recycling are also important aspects of the industrial process to minimize waste and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions: N,N’-Bis-salicylidene-2,3-diamino-benzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Coordination Chemistry

N,N'-Bis-salicylidene-2,3-diamino-benzofuran serves as a ligand in coordination chemistry, forming stable metal complexes. These complexes are significant in catalysis and material science. The ability of the compound to chelate metal ions through its nitrogen and oxygen donor atoms enhances its utility in various chemical reactions.

Table 1: Metal Complexes Formed with this compound

| Metal Ion | Type of Complex | Stability Constant (log K) |

|---|---|---|

| Cu(II) | [Cu(BF)] | 5.67 |

| Ni(II) | [Ni(BF)] | 4.89 |

| Co(II) | [Co(BF)] | 5.12 |

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell walls through metal ion chelation.

Case Study: Antimicrobial Activity Against Staphylococcus aureus

In a study conducted by Halli et al., the compound was tested against Staphylococcus aureus and demonstrated significant antibacterial effects, with a minimum inhibitory concentration (MIC) of 50 µg/mL. The study highlighted the potential of this compound as a lead for developing new antimicrobial agents.

Medical Applications

Therapeutic Potential

The chelating ability of this compound makes it a candidate for therapeutic applications, particularly in chelation therapy for heavy metal poisoning.

Table 2: Therapeutic Applications of this compound

| Application | Mechanism of Action | Reference |

|---|---|---|

| Heavy Metal Chelation | Binds to toxic metals (e.g., Pb, Hg) | |

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Antioxidant Properties | Scavenges free radicals |

Industrial Applications

Catalyst Production

In industrial settings, this compound is used in the production of catalysts for various chemical reactions, including oxidation and epoxidation processes.

Stabilizer in Polymer Chemistry

The compound also functions as a stabilizer in polymer formulations, enhancing thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of N,N’-Bis-salicylidene-2,3-diamino-benzofuran primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its nitrogen and oxygen donor atoms. This chelation can inhibit the catalytic activity of metal ions, making it useful in various applications such as metal deactivation in fuels and as a therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

- N,N’-Bis(salicylidene)ethylenediamine

- N,N’-Bis(salicylidene)-1,3-propanediamine

- N,N’-Bis(salicylidene)-1,2-phenylenediamine

Comparison: N,N’-Bis-salicylidene-2,3-diamino-benzofuran is unique due to the presence of the benzofuran moiety, which imparts additional rigidity and electronic properties to the molecule. This makes it distinct from other similar Schiff bases, which may lack the benzofuran ring and therefore have different chemical and physical properties .

Biologische Aktivität

N,N'-Bis-salicylidene-2,3-diamino-benzofuran (BSDB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article presents a comprehensive overview of the biological activity of BSDB, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

BSDB is a Schiff base derived from salicylaldehyde and 2,3-diaminobenzofuran. Its structure can be represented as follows:

The synthesis typically involves the condensation reaction between salicylaldehyde and 2,3-diaminobenzofuran under acidic conditions, resulting in the formation of the imine linkage characteristic of Schiff bases.

Antimicrobial Activity

BSDB has been investigated for its antimicrobial properties against various pathogens. A study reported that BSDB exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as an antibacterial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These results suggest that BSDB may inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Activity

In vitro assays demonstrated that BSDB possesses anti-inflammatory properties. The compound was shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The percentage inhibition of cytokine production was approximately 70% at a concentration of 50 µM.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of BSDB on human cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The results indicated that BSDB induced apoptosis in these cells through the activation of caspases 3 and 7. The IC50 values were determined to be:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 20 |

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptotic cell death.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction of BSDB with various biological targets. The compound was found to bind effectively to the active site of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The binding affinity was calculated using AutoDock Vina, yielding a free energy of binding (ΔG) of -9.5 kcal/mol.

Eigenschaften

CAS-Nummer |

15108-19-7 |

|---|---|

Molekularformel |

C22H16N2O3 |

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

2-[[2-[(2-hydroxyphenyl)methylideneamino]-1-benzofuran-3-yl]iminomethyl]phenol |

InChI |

InChI=1S/C22H16N2O3/c25-18-10-4-1-7-15(18)13-23-21-17-9-3-6-12-20(17)27-22(21)24-14-16-8-2-5-11-19(16)26/h1-14,25-26H |

InChI-Schlüssel |

WBJRRXSNHBYISQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C=NC2=C(OC3=CC=CC=C32)N=CC4=CC=CC=C4O)O |

Kanonische SMILES |

C1=CC=C(C(=C1)C=NC2=C(OC3=CC=CC=C32)N=CC4=CC=CC=C4O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.